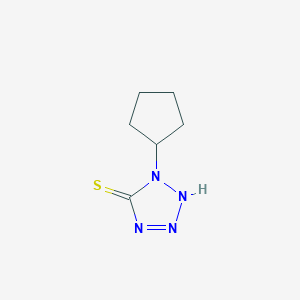

1-Cyclopentyl-1H-tetrazole-5-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclopentyl-1H-tetrazole-5-thiol is a heterocyclic compound with the molecular formula C6H10N4S and a molecular weight of 170.24 g/mol . This compound is part of the tetrazole family, which is known for its diverse biological and chemical properties . Tetrazoles are nitrogen-rich heterocycles that exhibit both electron-donating and electron-withdrawing properties, making them valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Cyclopentyl-1H-tetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with triethyl orthoformate and sodium azide . This reaction typically requires a catalyst such as Yb(OTf)3 and proceeds under mild conditions . Another method involves the use of powerful diazotizing reagents like FSO2N3, which enable the transformation of amidines and guanidines into tetrazole derivatives in an aqueous environment .

Industrial Production Methods

Industrial production of this compound often involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . This method is advantageous due to its broad scope, allowing for the use of various aromatic and aliphatic nitriles . Additionally, microwave-accelerated methods have been developed to convert nitriles into tetrazoles efficiently .

Análisis De Reacciones Químicas

Types of Reactions

1-Cyclopentyl-1H-tetrazole-5-thiol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.

Reduction: Reduction reactions can convert the thiol group to a sulfide or hydrogen sulfide.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions . These reactions typically occur under mild to moderate conditions, often requiring specific catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, sulfides, and various substituted tetrazole derivatives . These products have significant applications in medicinal chemistry and material science .

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 1-Cyclopentyl-1H-tetrazole-5-thiol serves as a crucial building block for developing more complex molecular structures. Its unique tetrazole ring allows it to participate in diverse chemical reactions, making it valuable for creating novel compounds with specific properties.

Biology

The compound exhibits notable biological activities , including:

- Antibacterial Activity : Effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Demonstrates potential in inhibiting common fungal pathogens.

- Antitumor Activity : Early studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | |

| Antifungal | Inhibits growth of common fungal pathogens | |

| Antitumor | Shows promise in reducing tumor cell viability in vitro |

Medicine

The medicinal chemistry field explores this compound for its potential as a pharmaceutical agent. Tetrazole derivatives are particularly investigated for their applications in treating hypertension and inflammation due to their ability to mimic carboxylic acids in biological systems.

Case Study: Antitumor Activity

A notable study assessed the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell proliferation and increased apoptosis in a dose-dependent manner. This suggests its potential as a lead candidate for further development in cancer therapeutics .

Industrial Applications

In industry, this compound is utilized as a component in developing corrosion inhibitors and energetic materials. Its properties make it suitable for enhancing the performance of materials exposed to harsh environments.

Mecanismo De Acción

The mechanism of action of 1-Cyclopentyl-1H-tetrazole-5-thiol involves its interaction with various molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of these acids in biological systems . This property enhances its ability to penetrate cell membranes and interact with specific receptors . The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 1-Cyclopentyl-1H-tetrazole-5-thiol include:

1-Phenyl-1H-tetrazole-5-thiol: Known for its use as a corrosion inhibitor and in the synthesis of oxacyclic building blocks.

1-Cyclopropyl-5H-tetrazole: Used in the design of energetic coordination compounds.

1-Cyclobutyl-5H-tetrazole: Another tetrazole derivative used in coordination chemistry.

Uniqueness

This compound is unique due to its specific cyclopentyl substitution, which imparts distinct steric and electronic properties . This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .

Actividad Biológica

1-Cyclopentyl-1H-tetrazole-5-thiol is a heterocyclic compound characterized by its unique tetrazole ring structure, which consists of four nitrogen atoms and one carbon atom, and a thiol (-SH) group. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and antitumor properties. Understanding its biological activity is crucial for its potential applications in pharmaceuticals and other fields.

- Molecular Formula : C₆H₁₀N₄S

- Molecular Weight : 170.24 g/mol

The presence of the cyclopentyl group and the thiol functionality contributes to the compound's reactivity and biological interactions.

The mechanism of action of this compound involves its interaction with various molecular targets within biological systems. Notably, the tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic these acids in biological processes. This property enhances its ability to interact with enzymes and receptors, modulating their activity effectively.

Biological Activities

This compound exhibits several notable biological activities:

- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

- Antifungal Activity : Research indicates that it possesses antifungal properties, potentially useful in treating fungal infections.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms that are still under investigation.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | |

| Antifungal | Inhibits growth of common fungal pathogens | |

| Antitumor | Shows promise in reducing tumor cell viability in vitro |

Case Study: Antitumor Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell proliferation and induced apoptosis in a dose-dependent manner. The study highlighted the potential of this compound as a lead candidate for further development in cancer therapeutics .

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound is being explored for various pharmaceutical applications:

- Drug Development : Its bioisosteric properties allow it to replace carboxylic acid groups in drug molecules, potentially enhancing their pharmacological profiles.

- Proteomics Research : The compound is utilized in proteomics for studying protein interactions and functions, aiding in the identification of novel therapeutic targets.

Propiedades

IUPAC Name |

1-cyclopentyl-2H-tetrazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c11-6-7-8-9-10(6)5-3-1-2-4-5/h5H,1-4H2,(H,7,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKFYVPOKBWZRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=S)N=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.